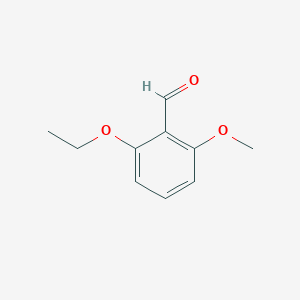

2-Ethoxy-6-methoxybenzaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12O3 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

2-ethoxy-6-methoxybenzaldehyde |

InChI |

InChI=1S/C10H12O3/c1-3-13-10-6-4-5-9(12-2)8(10)7-11/h4-7H,3H2,1-2H3 |

InChI Key |

RCDGEAXHWDOTEQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC(=C1C=O)OC |

Origin of Product |

United States |

Historical Context of Substituted Aromatic Aldehyde Synthesis and Reactivity Research

The synthesis of aromatic aldehydes is a foundational topic in organic chemistry with a rich history. acs.org Early methods often involved the direct formylation of activated aromatic rings or the oxidation of corresponding methylarenes or benzyl (B1604629) alcohols. Classic name reactions, such as the Gattermann, Vilsmeier-Haack, and Duff reactions, were developed to introduce the formyl group onto aromatic systems. acs.org The methylation of readily available hydroxybenzaldehydes, like m-hydroxybenzaldehyde, has also been a long-standing method for producing methoxy-substituted benzaldehydes. orgsyn.org

Research into the reactivity of these aldehydes quickly followed, establishing their utility in condensation reactions, oxidations to carboxylic acids, and as electrophiles in additions of organometallic reagents. A significant challenge has consistently been the high reactivity of the aldehyde functional group, which can be prone to side reactions, necessitating the development of protecting group strategies or carefully controlled reaction conditions. acs.orgrug.nl The evolution of synthetic methods has seen a shift towards more sophisticated and selective techniques, including transition metal-catalyzed cross-coupling reactions, which allow for the precise construction of highly functionalized benzaldehydes that were previously difficult to access. acs.orgrug.nl Modern approaches often focus on one-pot procedures that combine protection, functionalization, and deprotection steps to improve efficiency and yield. acs.orgrug.nl

Significance of Functionalized Benzaldehydes in Contemporary Chemical Synthesis

Functionalized benzaldehydes are indispensable intermediates and building blocks in contemporary chemical synthesis. researchgate.netfiveable.me Their importance stems from the reactivity of the aldehyde group, which can be transformed into a vast array of other functionalities, making them privileged starting materials for the synthesis of more complex molecules. rug.nlresearchgate.net They are fundamental to the production of numerous commercial products, including pharmaceuticals, agrochemicals, dyes, and fragrances. google.comcymitquimica.com

The specific nature and position of substituents on the benzene (B151609) ring profoundly influence the compound's physical properties and chemical reactivity. fiveable.me For example, electron-donating groups like alkoxy substituents can activate the ring towards electrophilic substitution and modulate the electrophilicity of the aldehyde's carbonyl carbon. This tailored reactivity allows chemists to use substituted benzaldehydes in a wide variety of transformations, such as multicomponent reactions, to build molecular diversity efficiently. researchgate.net The ability to modify both the aromatic ring and the aldehyde group grants access to a broad spectrum of derivatives with specific, desired properties. fiveable.me

Scope and Research Objectives for 2 Ethoxy 6 Methoxybenzaldehyde Studies Within Organic Chemistry

Chemo- and Regioselective Synthesis Strategies for Aromatic Ethers and Aldehydes

The construction of the this compound scaffold, characterized by its ortho-disubstituted pattern, presents a significant synthetic challenge. Achieving the desired regiochemistry while managing the reactivity of the aldehyde and ether functionalities requires a carefully orchestrated sequence of reactions.

Multi-step Reaction Sequences for Ortho-Disubstituted Aromatic Construction

The synthesis of this compound often begins with a readily available precursor, such as resorcinol (B1680541) or 3-methoxyphenol, and proceeds through a series of functional group interconversions and introductions. A common multi-step approach involves the sequential etherification of a dihydroxybenzene derivative followed by the introduction of the aldehyde group.

For instance, starting from 3-methoxyphenol, the phenolic hydroxyl group can be selectively ethylated. This is followed by a formylation reaction targeted at the position ortho to both the methoxy (B1213986) and the newly introduced ethoxy groups. The order of these steps is crucial for achieving the desired substitution pattern. nih.gov The synthesis of functionalized benzaldehydes can also be achieved through a two-step, one-pot procedure involving the reduction of a Weinreb amide to a stable aluminum hemiaminal, which then undergoes cross-coupling with an organometallic reagent. rug.nlacs.org This method offers a rapid route to substituted benzaldehydes. rug.nlacs.org

A representative multi-step sequence could involve:

Protection/Activation: Starting with a suitable phenol (B47542), one hydroxyl group may be protected to ensure selective alkylation of the other.

Etherification: Introduction of the ethoxy and methoxy groups via reactions like the Williamson ether synthesis.

Formylation: Introduction of the aldehyde group at the desired position.

Deprotection (if necessary): Removal of any protecting groups to yield the final product.

The synthesis of various substituted benzaldehydes often requires such multi-step sequences to control the regioselectivity of the functionalization. rug.nlacs.orgnih.gov

Directed Ortho-Metallation and Subsequent Electrophilic Functionalization Approaches

Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. nih.gov This technique relies on the use of a directing group to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position, creating a nucleophilic aryl anion. This intermediate can then be quenched with a suitable electrophile to introduce a new substituent.

In the context of this compound synthesis, the alkoxy groups themselves can act as directing groups. A highly effective approach starts with 1-ethoxy-3-methoxybenzene (B1295283). ontosight.ai Treatment of this substrate with an organolithium reagent, such as n-butyllithium (n-BuLi), leads to the regioselective deprotonation at the C2 position, which is ortho to both the ethoxy and methoxy groups. This lithiated intermediate is then reacted with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality, yielding this compound. nih.gov

The general scheme for this approach is as follows:

Preparation of the Precursor: Synthesis of 1-ethoxy-3-methoxybenzene from resorcinol or a related starting material.

Directed Ortho-Lithiation: Treatment with n-BuLi in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures.

Formylation: Quenching the aryllithium intermediate with DMF.

This method is highly regioselective and has been successfully employed for the preparation of various 2,6-dialkoxybenzaldehydes. nih.gov

| Starting Material (1-Alkoxy-3-methoxybenzene) | Organolithium Reagent | Electrophile | Product (2-Alkoxy-6-methoxybenzaldehyde) | Yield (%) |

|---|---|---|---|---|

| 1-Ethoxy-3-methoxybenzene | n-BuLi | DMF | This compound | Data not specified for this specific combination, but the general method is effective. |

| 1-Benzyloxy-3-methoxybenzene | n-BuLi | DMF | 2-Benzyloxy-6-methoxybenzaldehyde | 75 |

| 1-Allyloxy-3-methoxybenzene | n-BuLi | DMF | 2-Allyloxy-6-methoxybenzaldehyde | 63 |

Palladium-Catalyzed Coupling Reactions in Aromatic Aldehyde Synthesis Schemes

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, including aromatic aldehydes. These methods offer mild reaction conditions and high functional group tolerance. One such approach is the palladium-catalyzed formylation of aryl halides or triflates. nih.govrsc.org

For the synthesis of this compound, a suitable precursor would be 2-bromo-1-ethoxy-3-methoxybenzene (B7961442) or 1-ethoxy-3-methoxy-2-(trifluoromethanesulfonyloxy)benzene. This precursor could then be subjected to a palladium-catalyzed carbonylation reaction using a formylating agent. A variety of carbon monoxide sources and hydride donors can be employed. For example, a palladium-catalyzed formylation of aryl halides with tert-butyl isocyanide in the presence of a silane (B1218182) has been demonstrated to be an effective method for aldehyde synthesis. nih.gov Another approach involves the use of syngas (a mixture of CO and H₂) in a continuous flow system, which can be a more sustainable option. rsc.orgsemanticscholar.org

A general representation of this strategy is:

Synthesis of a Halogenated or Triflated Precursor: Introduction of a bromine, iodine, or triflate group at the C2 position of 1-ethoxy-3-methoxybenzene.

Palladium-Catalyzed Formylation: Reaction of the precursor with a palladium catalyst, a ligand, a CO source, and a hydride source to install the aldehyde group.

| Aryl Halide | CO Source | Hydride Source | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aryl Iodide | tert-Butyl isocyanide | Et₃SiH | Pd(OAc)₂ / Ligand | Moderate to excellent | nih.gov |

| Aryl Bromide | Syngas (CO/H₂) | H₂ (from syngas) | Pd(OAc)₂ / cataCXium A | Good to excellent | semanticscholar.org |

| Aryl Fluorosulfonate | Syngas (CO/H₂) | H₂ (from syngas) | Pd(OAc)₂ / Ligand | Good to excellent | rsc.org |

Etherification Reactions for Introducing Ethoxy and Methoxy Groups

The introduction of the ethoxy and methoxy groups is a critical step in the synthesis of this compound. The Williamson ether synthesis is a classic and widely used method for this purpose. masterorganicchemistry.combyjus.comwikipedia.orglibretexts.orgyoutube.com This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide ion. masterorganicchemistry.combyjus.comwikipedia.orglibretexts.orgyoutube.com

In a plausible synthetic route, one could start with 2,6-dihydroxybenzaldehyde (B146741) (if available) and perform a sequential or a one-pot dialkylation. However, achieving regioselectivity in the alkylation of a symmetric diol can be challenging. A more controlled approach involves starting with a precursor where one hydroxyl group is already present or can be selectively unmasked. For example, starting with 2-hydroxy-6-methoxybenzaldehyde, the remaining hydroxyl group can be ethylated using an ethyl halide (e.g., ethyl bromide or ethyl iodide) in the presence of a base such as potassium carbonate. nih.gov

The Williamson ether synthesis is an SN2 reaction, and thus works best with primary alkyl halides. masterorganicchemistry.comwikipedia.org The alkoxide is typically generated in situ by treating the corresponding alcohol with a strong base like sodium hydride or a milder base like potassium carbonate. nih.govmasterorganicchemistry.com

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of fine chemicals like this compound, the adoption of sustainable practices is of growing importance.

Exploration of Solvent-Free Reaction Conditions

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Solvent-free, or neat, reaction conditions offer a significant advantage in this regard. rsc.orgrsc.orgcem.com

The synthesis of aromatic aldehydes can be achieved under solvent-free conditions. For example, the condensation of 1,4-dialkoxybenzenes with paraformaldehyde can be carried out by grinding the solid reactants with a catalytic amount of sulfuric acid. rsc.org While this specific example leads to pillar wikipedia.orgarenes, the underlying principle of solid-state reactivity can be explored for formylation reactions.

Mechanochemical methods, such as ball milling, have emerged as a powerful tool for conducting solvent-free organic reactions. rsc.org These techniques can enhance reaction rates and, in some cases, lead to different product selectivities compared to solution-phase reactions. The application of ball milling to the synthesis of substituted benzaldehydes is an active area of research. rsc.org

Application of Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis (MAS) has emerged as a powerful tool in organic chemistry, often leading to significant reductions in reaction times, increased yields, and enhanced product selectivity compared to conventional heating methods. researchgate.netarabjchem.orgnih.gov The technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently. fip.org This rapid, uniform heating can accelerate reaction kinetics and enable transformations under milder conditions. arabjchem.org

In the context of related aldehyde syntheses, microwave irradiation has been successfully employed. For instance, the condensation of various aldehydes with hydrazides to form Schiff bases has been achieved in minutes with high yields using microwave heating (150 W at 110-140°C). arabjchem.orgnih.gov Similarly, the synthesis of pyrazole (B372694) derivatives from aromatic aldehydes and other reagents has been accomplished under microwave irradiation in just two minutes at 140°C. researchgate.net While these examples demonstrate the potential of MAS for accelerating reactions involving aromatic aldehydes, specific protocols for the direct synthesis or derivatization of this compound using this technique are not extensively detailed in the current literature. The application of MAS to the O-alkylation of its precursor, 2-hydroxy-6-methoxybenzaldehyde, remains an area for further exploration.

Development of Catalytic Methodologies for Enhanced Efficiency and Selectivity

Catalytic methods are central to achieving the efficient and highly regioselective synthesis of this compound and its precursors.

One of the most effective strategies involves the directed ortho-lithiation of a 1,3-dialkoxybenzene intermediate, followed by formylation. semanticscholar.org This method leverages the ability of the two alkoxy groups to direct metallation specifically to the C-2 position between them. The process uses an organolithium reagent, such as n-butyllithium (n-BuLi), which acts as a powerful base to deprotonate the aromatic ring. The resulting aryllithium intermediate is then quenched with an electrophile like N,N-dimethylformamide (DMF) to introduce the aldehyde group with high regioselectivity. semanticscholar.org This key step ensures that the formyl group is introduced exclusively at the desired position, a result not easily achievable through other formylation techniques like the Duff or Vilsmeier-Haack reactions for this substrate class. semanticscholar.org

Another relevant catalytic approach, particularly for the synthesis of the precursor, involves phase-transfer catalysis (PTC). This methodology is highly effective for the O-alkylation of phenols. In the synthesis of the isomeric 3-ethoxy-4-methoxybenzaldehyde, phase-transfer catalysts such as tetrabutylammonium (B224687) bromide are used to facilitate the reaction between a phenol (isovanillin), an alkylating agent (ethyl bromide), and a base (like sodium or potassium hydroxide) in a two-phase system (e.g., water and an organic solvent). google.comgoogle.com The catalyst transports the phenoxide ion from the aqueous phase to the organic phase, where it reacts with the alkyl halide. google.com This technique avoids the need for anhydrous solvents and can lead to high yields and purity under mild conditions (e.g., 25°C). google.com This principle is directly applicable to the ethylation of 2-hydroxy-6-methoxybenzaldehyde.

Optimization of Reaction Parameters for Improved Yields and Purity Profiles

The successful synthesis of this compound relies heavily on the careful optimization of reaction conditions to maximize yield and ensure high purity. The primary route to this compound involves the O-alkylation of its precursor, 2-hydroxy-6-methoxybenzaldehyde. semanticscholar.org

Key parameters for the O-alkylation reaction include the choice of base, solvent, and alkylating agent. A study on the preparation of various 2-alkoxy-6-methoxybenzaldehydes demonstrated that using potassium carbonate (K₂CO₃) as the base in a suitable solvent provides an effective medium for the reaction. semanticscholar.org The treatment of 2-hydroxy-6-methoxybenzaldehyde with different alkyl bromides under these conditions yielded the desired products in good yields, highlighting the method's utility. semanticscholar.org The efficiency of the reaction is dependent on the specific alkylating agent used.

The table below, based on findings from the synthesis of analogous compounds, illustrates how the choice of reactant influences yield. semanticscholar.org

| Alkylating Agent | Product | Yield (%) |

| Benzyl (B1604629) bromide | 2-(Benzyloxy)-6-methoxybenzaldehyde | 75% |

| Allyl bromide | 2-(Allyloxy)-6-methoxybenzaldehyde | 71% |

| Propargyl bromide | 2-(Propargyloxy)-6-methoxybenzaldehyde | 63% |

| Ethyl 2-bromoacetate | Ethyl 2-((2-formyl-3-methoxyphenoxy)acetate) | 68% |

This table presents data for the alkylation of 2-hydroxy-6-methoxybenzaldehyde with various agents to demonstrate the impact of the reactant on yield. The synthesis of this compound would proceed similarly using an ethyl halide.

For the alternative catalytic route involving lithiation and formylation, temperature and reaction time are critical. The initial lithiation step is typically conducted at 0°C and then stirred at room temperature for approximately 2 hours to ensure the complete formation of the aryllithium intermediate before the addition of DMF. semanticscholar.org The careful control of temperature throughout this process is crucial for preventing side reactions and ensuring the high regioselectivity and yield of the final 2-alkoxy-6-methoxybenzaldehyde product. semanticscholar.org

Aldehyde Group Reactivity Studies

The reactivity of this compound is centered on the electrophilic nature of the carbonyl carbon in its aldehyde moiety. This makes it a prime target for nucleophilic attack, leading to a range of addition and condensation products. The steric hindrance presented by the two ortho substituents (ethoxy and methoxy) can influence reaction kinetics, a factor noted in studies involving other 2,6-disubstituted benzaldehydes. researchgate.netnih.gov

Condensation Reactions with Nucleophilic Reagents

Condensation reactions are a cornerstone of the chemical repertoire of this compound, providing pathways to form new carbon-carbon and carbon-nitrogen bonds. These transformations typically involve an initial nucleophilic addition to the aldehyde, followed by a dehydration step. wikipedia.org

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups) to an aldehyde, followed by dehydration. sci-hub.se This reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org While specific studies detailing the Knoevenagel condensation of this compound are not prevalent, its participation in this reaction is chemically plausible. The reaction mechanism involves the deprotonation of the active methylene compound by the base to form a carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the final α,β-unsaturated product. sci-hub.se

An example of a related reaction is the condensation of 2-methoxybenzaldehyde (B41997) with thiobarbituric acid using piperidine (B6355638) as a base. wikipedia.org The steric bulk of the ortho-substituents in this compound might necessitate specific catalysts or conditions to achieve high yields, as steric hindrance can reduce catalytic activity in some systems. nih.gov

Table 1: Typical Nucleophilic Reagents for Knoevenagel Condensation

| Active Methylene Compound | General Formula | Electron-Withdrawing Groups (Z, Z') |

|---|---|---|

| Malononitrile | CH₂(CN)₂ | -CN, -CN |

| Diethyl malonate | CH₂(COOEt)₂ | -COOEt, -COOEt |

| Ethyl acetoacetate | CH₃COCH₂COOEt | -COCH₃, -COOEt |

| Malonic acid | CH₂(COOH)₂ | -COOH, -COOH |

This table presents common active methylene compounds used in Knoevenagel condensations with various aldehydes. wikipedia.orgsci-hub.se

Schiff bases, or imines, are formed through the condensation reaction between a primary amine and an aldehyde. mdpi.com This reaction is fundamental in synthetic chemistry for creating carbon-nitrogen double bonds. The formation of Schiff bases from this compound would proceed via nucleophilic attack of the amine's nitrogen on the aldehyde's carbonyl carbon, forming a hemiaminal intermediate which then dehydrates to the imine.

This reactivity is well-documented for structurally similar compounds. For instance, Schiff bases derived from other substituted benzaldehydes are readily synthesized by refluxing the aldehyde with an appropriate amine in a solvent like ethanol (B145695). mdpi.comd-nb.info The synthesis of a Schiff base from the related compound 3-ethoxysalicylaldehyde, which results in an (E)-2-ethoxy-6((arylimino)methyl)phenol structure, highlights the feasibility of this transformation for 2,6-disubstituted benzaldehydes. mdpi.com Similarly, thiosemicarbazone derivatives, which are analogous to Schiff bases, have been synthesized from the isomeric 2-ethoxy-3-methoxybenzaldehyde. researchgate.net

Table 2: Examples of Amines Used in Schiff Base Formation with Aromatic Aldehydes

| Amine | Resulting Schiff Base Class | Reference Compound |

|---|---|---|

| Aniline | N-phenyl imine | Benzaldehyde (B42025) |

| 4-Methoxyaniline | N-(4-methoxyphenyl) imine | 2-Hydroxyacetophenone |

| 1-Aminopyrene | N-pyrenyl imine | 3-Ethoxysalicylaldehyde |

| Isonicotinic acid hydrazide | Hydrazone | 4-Hydroxy-3-methoxybenzaldehyde |

This table illustrates various primary amines and hydrazines that form Schiff bases or related derivatives with aromatic aldehydes and ketones, indicating the broad scope of this reaction. mdpi.comd-nb.inforesearchgate.netd-nb.info

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (with no α-hydrogens) and a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone (B49325). researchgate.netjapsonline.com This reaction is a vital method for synthesizing the chalcone scaffold, which is a precursor to flavonoids and other heterocyclic compounds. nih.gov

The mechanism involves the formation of an enolate ion from the ketone by a strong base (like NaOH or KOH). This enolate then acts as a nucleophile, attacking the carbonyl carbon of this compound. The resulting aldol (B89426) addition product is readily dehydrated under the reaction conditions to yield the thermodynamically stable conjugated system of the chalcone. researchgate.net The reaction is often carried out in a polar solvent such as ethanol. nih.gov While specific chalcones derived from this compound are not detailed in the searched literature, the reaction is widely applied to a vast range of substituted benzaldehydes and acetophenones. japsonline.comsemanticscholar.org For example, chalcones have been synthesized from vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) and various acetophenones. semanticscholar.org

Table 3: Chalcones Synthesized from Substituted Benzaldehydes via Claisen-Schmidt Condensation

| Aldehyde | Ketone | Base/Solvent | Chalcone Product Class |

|---|---|---|---|

| Benzaldehyde | 4´-Chloroacetophenone | NaOH (solid) | (E)-1-(4'-chlorophenyl)-3-phenyl-2-propen-1-one |

| 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) | 1,3-Diacetylbenzene | H₂SO₄ / Ethanol | Bis-chalcone |

| Various Benzaldehydes | Acetophenone | NaOH / Ethanol | 1,3-Diphenyl-2-propen-1-one derivatives |

This table showcases the versatility of the Claisen-Schmidt condensation for producing a variety of chalcones from different substituted aromatic aldehydes and ketones. nih.govsemanticscholar.orgrsc.orgmdpi.com

Oxidation Reactions and Associated Mechanistic Considerations

The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, 2-ethoxy-6-methoxybenzoic acid. This is a common transformation for aromatic aldehydes. The oxidation can be achieved using a variety of oxidizing agents. A patent describes the ozonization of 3,5-dimethoxystilbene (B192122) to produce 3,5-dimethoxybenzaldehyde, which can be further oxidized to 3,5-dimethoxybenzoic acid, demonstrating a relevant transformation for dialkoxy-substituted systems. google.com The choice of oxidant and reaction conditions is crucial to avoid side reactions, especially with the electron-rich aromatic ring. The redox reactions of the related o-vanillin (2-hydroxy-3-methoxybenzaldehyde) have been studied, indicating that the aldehydic group is the most preferred site for electron addition (reduction), which implies it is also the primary site for oxidation. researchgate.net

Reduction Reactions and Stereoselectivity Investigations

The formyl group of this compound can be readily reduced to a primary alcohol, yielding 2-ethoxy-6-methoxybenzyl alcohol. This transformation is typically accomplished using common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). For instance, the related 2-hydroxy-5-methoxybenzaldehyde (B1199172) is reduced by sodium borohydride in ethanol to form the corresponding benzyl alcohol. wikipedia.org

Stereoselectivity becomes a consideration when the reduction creates a new chiral center. In the case of reducing this compound, the product, 2-ethoxy-6-methoxybenzyl alcohol, is achiral. Therefore, the reaction is not stereoselective in the sense of producing enantiomers or diastereomers. Asymmetric induction would only be possible if a chiral reducing agent were used, which would create an excess of one enantiomer of a chiral product, but this is not applicable here. msu.edu

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons) for Alkene Formation

Olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, are pivotal in converting carbonyl compounds into alkenes. These reactions are applicable to this compound for the synthesis of various alkene derivatives.

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to produce an alkene and a phosphine (B1218219) oxide. nih.gov The stereochemical outcome of the Wittig reaction, yielding either the E- or Z-isomer, can be influenced by the nature of the ylide and the reaction conditions. nih.gov For instance, unstabilized ylides often lead to the Z-alkene, while stabilized ylides favor the E-alkene. One-pot O-alkylation followed by a Wittig reaction of hydroxybenzaldehydes has been shown to be an effective method for producing alkoxycinnamates in high yields. researchgate.netmdpi.com This approach could be adapted for this compound to synthesize corresponding cinnamate (B1238496) esters.

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. nih.gov A key advantage of the HWE reaction is that the dialkyl phosphate (B84403) byproduct is water-soluble and easily removed, simplifying product purification. nih.gov This reaction typically yields the E-alkene with high selectivity. nih.gov The HWE reaction has been successfully used in the olefination of related benzaldehydes to produce 2-chromanones and other functionalized compounds. oup.com The use of ultrasound has been shown to significantly decrease reaction times in HWE reactions. nih.gov

Detailed research findings on the direct application of these olefination reactions to this compound are not extensively documented in the provided search results. However, the reactivity of similar substituted benzaldehydes in these reactions provides a strong indication of the expected outcomes. For example, the Horner-Emmons olefination of 2-ethoxy-6-[(diethoxyphosphinyl)methyl]-3,4-dihydro-2H-pyran with various aldehydes, including benzaldehyde, has been demonstrated. oup.com

Below is a table summarizing the expected products from the olefination of this compound with different ylides or phosphonates.

| Olefination Reagent | Expected Alkene Product | Predominant Isomer |

| (Triphenylphosphoranylidene)methane | 2-Ethoxy-6-methoxy-styrene | Z-isomer (typically with unstabilized ylides) |

| Ethyl (triphenylphosphoranylidene)acetate | Ethyl 3-(2-ethoxy-6-methoxyphenyl)acrylate | E-isomer |

| Diethyl (cyanomethyl)phosphonate | 3-(2-Ethoxy-6-methoxyphenyl)acrylonitrile | E-isomer |

| Diethyl (2-oxopropyl)phosphonate | 4-(2-Ethoxy-6-methoxyphenyl)but-3-en-2-one | E-isomer |

Aromatic Ring Functionalization and Substitution Patterns

Electrophilic Aromatic Substitution Reactions on the Benzaldehyde Moiety

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. masterorganicchemistry.com In this compound, the benzene (B151609) ring is activated towards electrophilic attack by the electron-donating ethoxy and methoxy groups. These groups are ortho, para-directing. pearson.com The aldehyde group, being an electron-withdrawing group, is a deactivator and a meta-director.

The directing effects of the substituents on the benzaldehyde ring determine the regioselectivity of the substitution. The powerful ortho, para-directing influence of the alkoxy groups will dominate, directing incoming electrophiles to the positions ortho and para to them. Given the substitution pattern of this compound, the C4 position is the most likely site for electrophilic attack, being para to the methoxy group and ortho to the ethoxy group. The C3 and C5 positions are sterically hindered and electronically less favored.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. docbrown.info

Friedel-Crafts Alkylation: Introduction of an alkyl group (-R) using an alkyl halide with a Lewis acid catalyst.

The specific conditions for these reactions on this compound would need to be optimized to achieve the desired regioselectivity and yield.

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | 2-Ethoxy-4-nitro-6-methoxybenzaldehyde |

| Bromination | Br₂, FeBr₃ | 4-Bromo-2-ethoxy-6-methoxybenzaldehyde |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 4-Acetyl-2-ethoxy-6-methoxybenzaldehyde |

Nucleophilic Aromatic Substitution Reactions on the Benzaldehyde Moiety

Nucleophilic aromatic substitution (SNAr) on the benzaldehyde moiety of this compound is generally difficult. This is because the benzene ring is electron-rich due to the presence of the two electron-donating alkoxy groups, which disfavors attack by nucleophiles. SNAr reactions typically require the presence of strong electron-withdrawing groups (like a nitro group) positioned ortho or para to a leaving group. ukzn.ac.za

While direct SNAr on the unsubstituted ring is unlikely, if a suitable leaving group were present (e.g., a halogen), substitution could potentially occur under forcing conditions. For instance, if a nitro group were introduced at the C4 position via electrophilic substitution, it could activate a leaving group at the C2 or C6 position for subsequent nucleophilic attack. The formation of a diaryl ether bridge through nucleophilic aromatic substitution has been explored in the synthesis of complex molecules, highlighting the potential of this reaction type when the substrate is appropriately activated. ukzn.ac.za

Regioselective Direct Functionalization of the Benzaldehyde Framework

Regioselective functionalization aims to introduce a functional group at a specific position on the aromatic ring. For this compound, the inherent directing effects of the existing substituents can be exploited for regioselective reactions.

One important strategy for regioselective functionalization is ortho-lithiation . In this method, a strong base like n-butyllithium can deprotonate the aromatic ring at a position ortho to a directing group. For 1,3-dialkoxybenzenes, lithiation has been shown to occur regioselectively at the C2 position, between the two alkoxy groups. semanticscholar.org However, in this compound, the C2 and C6 positions are already substituted. The aldehyde group itself can direct ortho-lithiation, but this is often complicated by nucleophilic addition to the carbonyl group.

An alternative approach is the formylation of 1,3-dialkoxybenzenes. The key step is the highly regioselective introduction of the formyl group into the desired position between two ortho-directing alkoxy groups by the lithiation of 1,3-dialkoxybenzenes with n-BuLi, followed by formylation with DMF. semanticscholar.org This method is used to prepare various 2,6-dialkoxybenzaldehydes. semanticscholar.org

The regioselective synthesis of functionalized salicylates and other complex molecules often relies on carefully controlling reaction conditions and utilizing the directing effects of various functional groups. uni-rostock.de

Chemical Stability and Transformations of Ether Linkages

The ethoxy and methoxy groups in this compound are generally stable ether linkages. core.ac.ukscbt.com However, they can undergo cleavage under specific, often harsh, conditions.

The aliphatic carbon-oxygen bond in alkoxybenzenes can be cleaved by strong acids, such as hydrogen iodide (HI) or hydrogen bromide (HBr). core.ac.uk This reaction proceeds via a nucleophilic substitution mechanism where the ether oxygen is protonated, followed by attack of the halide ion on the alkyl group. Cleavage of the methoxy group would yield a hydroxyl group and methyl iodide, while cleavage of the ethoxy group would produce a hydroxyl group and ethyl iodide. Selective cleavage of one ether over the other can be challenging and may depend on steric factors and the specific reaction conditions. Sterically hindered methoxy groups can be particularly resistant to cleavage. core.ac.uk

The ether linkages are generally resistant to reduction. However, certain reducing agents, under specific conditions, might effect their cleavage. For example, some reductive etherification processes have been developed to convert carbonyl compounds into benzyl ethers. researchgate.net

Oxidative cleavage of ether linkages is also possible but typically requires strong oxidizing agents and is not a common transformation for simple alkoxy groups on an aromatic ring. The primary site of oxidation on this compound would be the aldehyde group.

It is important to note that the stability of the ether groups can be influenced by other functional groups present on the molecule. For example, the presence of a methoxy group can sometimes lead to side reactions like demethylation during certain nucleophilic substitution reactions. d-nb.info

Applications of 2 Ethoxy 6 Methoxybenzaldehyde As a Synthetic Precursor in Complex Molecule Construction

Role in Total Synthesis of Advanced Organic Molecules

The strategic placement of the aldehyde, ethoxy, and methoxy (B1213986) groups on the phenyl ring allows for selective transformations, making 2-ethoxy-6-methoxybenzaldehyde an important intermediate in the construction of intricate molecular architectures.

Precursor for Natural Product Synthesis Scaffolds

While direct total syntheses of natural products using this compound as a starting material are not extensively documented in publicly available literature, its structural motifs are present in various natural products. The substituted benzaldehyde (B42025) core is a common feature in many complex natural products, and therefore, this compound represents a potential precursor for the synthesis of analogues of these compounds. The reactivity of the aldehyde group allows for chain extension and the introduction of further stereocenters, while the alkoxy groups can be modified or retained to influence the biological activity of the final molecule.

Building Block for Heterocyclic Compound Synthesis

The aldehyde functionality of this compound is a key feature that enables its use in the synthesis of a wide range of heterocyclic compounds. Through condensation reactions with various nucleophiles, a plethora of heterocyclic rings can be constructed. For instance, reaction with o-phenylenediamine (B120857) derivatives in the presence of an acid catalyst can lead to the formation of benzimidazoles. Similarly, condensation with compounds containing active methylene (B1212753) groups can yield quinoline (B57606) and coumarin (B35378) derivatives.

The general scheme for such reactions involves the initial formation of a Schiff base or a related intermediate, followed by an intramolecular cyclization and subsequent aromatization to afford the stable heterocyclic system. The ethoxy and methoxy substituents on the benzaldehyde ring can modulate the electronic properties of the resulting heterocyclic compound, which in turn can influence its biological activity and physical properties.

Table 1: Examples of Heterocyclic Scaffolds Potentially Synthesized from this compound This table is illustrative and based on known reactions of substituted benzaldehydes.

| Heterocyclic System | Reaction Partner | Potential Application |

| Benzimidazoles | o-Phenylenediamines | Medicinal Chemistry |

| Quinolines | Active Methylene Compounds | Pharmaceuticals, Dyes |

| Benzothiazoles | o-Aminothiophenols | Antimicrobial Agents |

| Coumarins | Acetic Anhydride (B1165640)/Acetate | Fluorescent Probes, Anticoagulants |

Intermediate in the Creation of Advanced Materials Monomers and Polymers

The reactivity of this compound makes it a candidate for the synthesis of monomers that can be subsequently polymerized to create advanced materials. Lignin-derived aldehydes, which share structural similarities with this compound, have been utilized in the preparation of imine hardeners for epoxy resins. This suggests that this compound could be similarly employed to create cross-linking agents for thermosetting polymers.

The aldehyde group can react with amines to form Schiff bases (imines), which can introduce rigidity and specific functionalities into a polymer backbone. The presence of the two different alkoxy groups offers handles for further chemical modification, potentially leading to polymers with tailored thermal, optical, or mechanical properties. For example, the incorporation of such aromatic aldehydes into polymer structures can enhance their thermal stability and refractive index.

Design and Synthesis of Novel Chemical Entities

Beyond its role in the total synthesis of known molecules, this compound is a valuable starting point for the design and synthesis of novel chemical entities with specific functions, particularly in the fields of chemical biology and materials science.

Creation of New Pharmacophores and Ligands for Chemical Biology Research

In the field of medicinal chemistry and chemical biology, the development of new pharmacophores and ligands is crucial for probing biological systems and for the discovery of new therapeutic agents. This compound can be readily converted into a variety of derivatives that can act as ligands for metal complexes or as scaffolds for the development of bioactive molecules.

For instance, condensation of the aldehyde with thiosemicarbazide (B42300) and its derivatives can yield thiosemicarbazones. These compounds are known to be excellent chelating agents for a range of metal ions and have been investigated for their potential anticancer and antimicrobial properties. A study on the related isomer, 2-ethoxy-3-methoxybenzaldehyde, has shown that its thiosemicarbazone derivatives can form stable complexes with rhenium(I), highlighting the potential of such alkoxy-substituted benzaldehydes in the design of metal-based diagnostics and therapeutics.

Table 2: Synthesis of a Thiosemicarbazone Ligand from this compound This is a representative reaction scheme.

| Reactant 1 | Reactant 2 | Product | Potential Application |

| This compound | Thiosemicarbazide | 2-(2-ethoxy-6-methoxybenzylidene)hydrazine-1-carbothioamide | Metal Chelation, Bioimaging |

Development of Fluorescent Probes and Dyes through Derivatization (focused on synthesis)

The aromatic core of this compound can serve as the basis for the synthesis of fluorescent probes and dyes. Derivatization of the aldehyde group allows for the introduction of various fluorogenic moieties. For example, Knoevenagel condensation with active methylene compounds can extend the π-conjugated system, leading to a red-shift in the absorption and emission spectra of the resulting molecule.

The synthesis of fluorescent probes often involves the coupling of a fluorophore to a recognition element. The aldehyde group of this compound provides a convenient handle for such conjugations. For instance, it can be reacted with hydrazines or amines to form hydrazones or Schiff bases, respectively, which can be part of a larger fluorescent scaffold. The substitution pattern on the aromatic ring can be fine-tuned to modulate the photophysical properties of the resulting dye, such as its quantum yield and Stokes shift. A related compound, 2-hydroxy-6-methoxybenzaldehyde (B112916), is known to be a precursor in the synthesis of specialized dyes, suggesting a similar utility for its ethoxy-analogue.

Precursors for Supramolecular Assemblies and Macrocycles

While this compound is a recognized chemical compound, a comprehensive review of available scientific literature does not yield specific examples of its direct application as a synthetic precursor in the construction of well-defined supramolecular assemblies or macrocycles. Research in this area tends to focus on related benzaldehyde derivatives with different substitution patterns that are more amenable to specific cyclization strategies.

However, the broader class of 2-alkoxy-benzaldehyde derivatives serves as a valuable platform for the synthesis of complex macrocyclic structures. These compounds, sharing a similar structural motif with this compound, offer insights into the potential synthetic utility of this particular aldehyde.

One notable area of research involves the synthesis of hexakis(2-alkoxy-1,5-phenyleneimine) macrocycles. In these syntheses, 2-alkoxy-5-aminobenzaldehyde diethyl acetals are utilized as AB-type monomers. These monomers undergo polycondensation reactions, driven by imine dynamic covalent chemistry, to form macrocyclic structures. The process is often facilitated by precipitation-driven cyclization, where the growing macrocycle aggregates through π–stacking interactions, favoring the formation of the cyclic product over linear polymers.

The alkoxy substituents on the benzaldehyde ring play a crucial role in the properties of the resulting macrocycles. For instance, the length and nature of the alkoxy chains can influence the solubility of the macrocycles in organic solvents, which is essential for their characterization by techniques such as NMR spectroscopy. Furthermore, these substituents can direct the self-assembly of the macrocycles into larger supramolecular structures, such as columnar assemblies, which may exhibit interesting material properties like liquid crystallinity.

Although direct research on this compound in this context is not available, the principles demonstrated with other 2-alkoxy-benzaldehydes suggest that it could potentially serve as a building block for similar macrocyclic systems. The ethoxy and methoxy groups would be expected to influence the solubility, conformational properties, and self-assembly behavior of any resulting macrostructures. Further research would be required to explore these possibilities and to establish specific synthetic protocols and applications for macrocycles derived from this compound.

Research Findings on Related 2-Alkoxy-Benzaldehyde Derivatives in Macrocycle Synthesis

| Monomer | Macrocycle | Synthetic Strategy | Key Findings |

| 2-alkoxy-5-aminobenzaldehyde diethyl acetals | Hexakis(2-alkoxy-1,5-phenyleneimine) macrocycles | One-pot polycondensation and precipitation-driven cyclization | - Alkoxy chains enhance solubility. - Macrocycles self-assemble into columnar structures. - Potential for liquid crystalline materials. |

Theoretical and Computational Studies on 2 Ethoxy 6 Methoxybenzaldehyde and Its Derivatives

Electronic Structure and Molecular Orbital Theory Analysis

The electronic properties of aromatic aldehydes are governed by the interplay between the benzene (B151609) ring and its substituents. In 2-ethoxy-6-methoxybenzaldehyde, the aldehyde, ethoxy, and methoxy (B1213986) groups significantly influence the electron distribution. Theoretical methods like Density Functional Theory (DFT) are employed to analyze the molecular orbitals, charge distribution, and reactivity descriptors.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. For substituted benzaldehydes, the HOMO is typically localized on the aromatic ring and the oxygen atoms of the substituent groups, indicating these are the primary sites for electrophilic attack. The LUMO is generally centered on the carbonyl group and the benzene ring, marking the sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity.

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to understand charge transfer interactions within the molecule. For analogous compounds like 3-Ethoxy Salicylaldehyde, studies have revealed intramolecular C–H···O hydrogen bonds and charge delocalization from the lone pairs of the oxygen atoms to the antibonding orbitals of the aromatic ring and carbonyl group. researchgate.net These interactions contribute significantly to the molecule's stability. In this compound, similar hyperconjugative interactions involving the lone pairs of the ethoxy and methoxy oxygens and the π-system of the ring are expected to be key stabilizing factors.

Reaction Mechanism Elucidation through Advanced Computational Chemistry

Advanced computational methods allow for the detailed exploration of reaction pathways, providing insights into the energies of reactants, products, and intermediate transition states.

A fundamental reaction for aldehydes is acetalization. While a specific study on this compound is not available, ab initio calculations on the acetalization of 2-methoxybenzaldehyde (B41997) using an acid catalyst provide a relevant model. researchgate.net In such a reaction, the protonation of the carbonyl oxygen is the initial step, followed by the nucleophilic attack of an alcohol. Transition state (TS) analysis using computational software can identify the geometry of the high-energy intermediate state. For the acetalization of 2-methoxybenzaldehyde, a TS with an activation energy of 75.6 kJ/mol (ZPE corrected: 66.4 kJ/mol) was calculated, which favors the formation of a labile hemiacetal intermediate. researchgate.netresearchgate.net This analysis is critical for understanding the reaction kinetics and identifying the rate-determining step.

| Species | Relative Energy (kJ/mol) | Description |

|---|---|---|

| 2-Methoxybenzaldehyde | 0 | Reactant |

| Transition State (TS) | 66.4 | Activation Energy (ZPE corrected) |

| Hemiacetal | 448.33 | Intermediate |

| Acetal | -17.43 | Product |

Conformational Analysis and Investigation of Intermolecular Interactions

The spatial arrangement of the ethoxy and methoxy groups relative to the aldehyde and the benzene ring determines the molecule's conformation, which in turn affects its physical and chemical properties.

Conformational Preferences: Studies on related molecules like 2-methoxybenzaldehyde show that the heavy-atom skeleton tends to be planar, adopting an anti-conformation where the C=O bond of the aldehyde and the O-C bond of the methoxy group point to opposite sides of the ring. nih.gov Conformational analysis of similar structures, such as chalcones derived from vanillin (B372448), reveals that planar conformations are often the most stable due to maximized π-orbital overlap, which enhances electronic conjugation. ufms.br It is highly probable that this compound also prefers a largely planar conformation to maximize stability.

Spectroscopic Property Prediction (e.g., NMR shielding, vibrational modes) for Structural Assignment

Computational chemistry is a powerful tool for predicting spectroscopic data, which aids in the interpretation of experimental results and the confirmation of molecular structures.

Vibrational Modes: The vibrational dynamics of 2-methoxybenzaldehyde and 4-ethoxybenzaldehyde (B43997) have been assessed using a combination of Inelastic Neutron Scattering (INS) spectroscopy and periodic DFT calculations. nih.govmdpi.comnih.gov This approach allows for a confident and detailed assignment of vibrational modes, even in the absence of a complete experimental crystal structure for some derivatives. mdpi.comresearchgate.net The excellent agreement between the calculated and experimental spectra validates the computational model. nih.gov Such calculations can distinguish between different types of vibrations, including stretching, bending, and torsional modes of the substituent groups. This methodology would be directly applicable to this compound for assigning its complex vibrational spectrum.

| Calculated Frequency (cm⁻¹) | Assignment |

|---|---|

| 1681 | ν C=O |

| 1598 | ν ring |

| 1256 | ν C–O |

| 1165 | β C–H |

| 838 | γ C–H |

| 471 | β ring–OCH₂CH₃ |

| 304 | β O–C–C |

| 138 | τ C–OCH₂CH₃ |

| 123 | τ O–CH₂CH₃ |

| 98 | τ C–CHO |

ν: stretching; β: in-plane deformation; γ: out-of-plane deformation; τ: torsion

NMR Shielding: While not explicitly detailed in the search results for this specific molecule, DFT calculations are routinely used to predict ¹H and ¹³C NMR chemical shifts. By calculating the isotropic magnetic shielding tensors for each nucleus in the optimized molecular geometry, theoretical chemical shifts can be obtained. These predicted values are then compared with experimental spectra to confirm structural assignments and understand how the electronic environment influences the chemical shift of each nucleus.

Advanced Spectroscopic and Analytical Methodologies for Mechanistic Elucidation Involving 2 Ethoxy 6 Methoxybenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Product Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic molecules. In the context of 2-Ethoxy-6-methoxybenzaldehyde, it serves not only to confirm the identity and purity of the compound but also to monitor the progress of reactions and characterize the resulting products. The unique substitution pattern on the aromatic ring gives rise to a distinct set of signals in both ¹H and ¹³C NMR spectra, which can be unequivocally assigned using a combination of one-dimensional and two-dimensional techniques.

Application of Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Connectivity

To unambiguously assign the proton and carbon signals of this compound and its derivatives, a suite of two-dimensional (2D) NMR experiments is employed. These techniques reveal through-bond correlations, providing a detailed map of the molecular structure. sdsu.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would show correlations between the aromatic protons, confirming their adjacent positions on the ring. It would also reveal the coupling between the methylene (B1212753) (CH₂) and methyl (CH₃) protons of the ethoxy group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.edu This allows for the direct assignment of carbon atoms bearing protons, such as the aromatic CH groups, the aldehyde CH, and the carbons of the ethoxy and methoxy (B1213986) groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (typically two- or three-bond) correlations between protons and carbons. sdsu.eduyoutube.com For instance, the aldehyde proton would show a correlation to the C1 carbon to which it is attached, as well as to the ortho-carbons C2 and C6. Similarly, the protons of the methoxy group would correlate to the C6 carbon, and the methylene protons of the ethoxy group would correlate to the C2 carbon, confirming the substitution pattern.

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound and the key HMBC correlations used for its structural confirmation.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| CHO | ~10.4 | ~192.0 | C1, C2, C6 |

| H3 | ~6.6 | ~106.0 | C1, C2, C4, C5 |

| H4 | ~7.4 | ~136.0 | C2, C3, C5, C6 |

| H5 | ~6.7 | ~112.0 | C1, C3, C4, C6 |

| OCH₂CH₃ | ~4.1 | ~64.0 | C2, OCH₂C H₃ |

| OCH₂CH₃ | ~1.4 | ~14.5 | C2, OC H₂CH₃ |

| OCH₃ | ~3.8 | ~56.0 | C6 |

Note: Chemical shift values are approximate and can vary based on the solvent and experimental conditions.

Dynamic NMR Spectroscopy for Conformational Dynamics of Derivatives

The presence of bulky ortho substituents adjacent to the aldehyde group in this compound and its derivatives can lead to restricted rotation around the aryl-CHO bond. This phenomenon gives rise to distinct conformers that may interconvert at a rate amenable to study by Dynamic NMR (DNMR) spectroscopy. rsc.orgrsc.org

By acquiring NMR spectra at various temperatures, the coalescence of signals corresponding to the different conformers can be observed. mdpi.com For a derivative of this compound, the aromatic protons or the protons of the alkoxy groups might show distinct signals for each conformer at low temperatures. As the temperature is increased, these signals broaden, coalesce into a single broad peak, and eventually sharpen to a time-averaged signal. rsc.org Analysis of the lineshapes at different temperatures allows for the calculation of the energy barrier (ΔG‡) to rotation, providing valuable information about the steric hindrance imposed by the ortho-substituents. rsc.orgmdpi.com Studies on similarly substituted benzaldehydes have shown that the conformer where the formyl oxygen is oriented away from the bulkier ortho-substituent is generally more stable. rsc.org

Diffusion Ordered Spectroscopy (DOSY) for Supramolecular Assembly Studies

Diffusion Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. nih.govrsc.org This method is particularly useful for studying the formation of supramolecular assemblies, where non-covalent interactions lead to the formation of larger aggregates. researchgate.netresearchgate.net

In the context of this compound, DOSY can be used to investigate its potential to form dimers or higher-order aggregates in solution, or to study its binding to other molecules, such as host molecules in host-guest chemistry. If this compound participates in the formation of a larger assembly, its diffusion coefficient will decrease compared to that of the free molecule. rsc.orgacs.org By monitoring the changes in diffusion coefficients as a function of concentration or upon addition of a binding partner, it is possible to gain insights into the stoichiometry and stability of the resulting supramolecular complexes. nih.gov

Mass Spectrometry (MS) for Identification of Reaction Pathway Intermediates and Products

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elemental composition of compounds, as well as for elucidating their structure through fragmentation analysis. It is exceptionally sensitive, making it ideal for identifying transient intermediates and characterizing products in complex reaction mixtures involving this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination of Novel Compounds

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a compound. For novel derivatives synthesized from this compound, obtaining an exact mass is a critical first step in their characterization.

For example, the protonated molecule of this compound ([M+H]⁺) would have a theoretical exact mass of 181.0859 g/mol . An experimental HRMS measurement confirming this value would provide strong evidence for the elemental composition C₁₀H₁₃O₃. This level of accuracy is crucial for distinguishing between isomers and compounds with very similar nominal masses.

| Compound | Formula | Calculated Exact Mass [M+H]⁺ ( g/mol ) |

| This compound | C₁₀H₁₂O₃ | 181.0859 |

| 2,6-Dimethoxybenzaldehyde | C₉H₁₀O₃ | 167.0703 |

| 2-Hydroxy-6-methoxybenzaldehyde (B112916) | C₈H₈O₃ | 153.0546 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation where a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. wikipedia.orgnationalmaglab.org The fragmentation pattern provides a fingerprint of the molecule and allows for detailed structural characterization. unt.edunih.gov

For this compound, the MS/MS spectrum of its molecular ion would be expected to show characteristic fragmentation pathways. Based on the analysis of similar aromatic aldehydes, likely fragmentation mechanisms include: docbrown.info

Loss of the ethoxy group: A prominent fragmentation pathway would likely involve the loss of an ethoxy radical (•OCH₂CH₃) or ethylene (B1197577) (C₂H₄) via a McLafferty-type rearrangement.

Loss of the methoxy group: The loss of a methoxy radical (•OCH₃) or formaldehyde (B43269) (CH₂O) would also be an expected fragmentation.

Decarbonylation: Loss of carbon monoxide (CO) from the benzoyl cation is a common fragmentation pathway for benzaldehydes. docbrown.info

Cleavage of the aromatic ring: At higher collision energies, fragmentation of the aromatic ring can occur.

By analyzing the masses of the product ions, the structural connectivity of the precursor ion can be pieced together, providing confirmation of the arrangement of the substituents on the aromatic ring. This technique is particularly valuable for distinguishing between isomers, as different substitution patterns will lead to different fragmentation pathways and product ion spectra.

Vibrational Spectroscopy (IR and Raman) for Functional Group Transformation Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and monitoring their transformations during chemical reactions. For this compound, these methods offer a molecular fingerprint, allowing for detailed analysis of its structure and conformational dynamics.

The IR spectrum of an aromatic aldehyde is characterized by several key absorption bands. The most prominent is the strong C=O stretching vibration of the aldehyde group, which typically appears in the range of 1685-1705 cm⁻¹ for benzaldehydes conjugated to an aromatic ring. pressbooks.publibretexts.org The position of this band is sensitive to electronic effects of the ring substituents and can shift upon reaction of the aldehyde. Additionally, two characteristic aldehydic C-H stretching absorptions are expected near 2700–2760 cm⁻¹ and 2800–2860 cm⁻¹. pressbooks.publibretexts.org

The presence of the ethoxy and methoxy groups would introduce specific vibrations. C-O stretching vibrations for the alkoxy groups are typically found in the 1300-1000 cm⁻¹ region. Analysis of related molecules like 2-methoxybenzaldehyde (B41997) and 4-ethoxybenzaldehyde (B43997) provides a basis for assigning the vibrational modes of this compound. mdpi.comnih.gov For instance, torsional modes for alkoxy groups can be observed at low wavenumbers and are sensitive to the molecular conformation and crystalline environment. mdpi.com

During a chemical reaction, such as the reduction of the aldehyde to an alcohol or its oxidation to a carboxylic acid, IR and Raman spectroscopy can track the disappearance of the characteristic aldehyde peaks (C=O and aldehydic C-H stretching) and the appearance of new bands, such as a broad O-H stretching band for an alcohol (around 3200-3600 cm⁻¹) or a carboxylic acid (around 2500-3300 cm⁻¹).

Conformational studies can also be informed by vibrational spectroscopy. The relative orientation of the ethoxy, methoxy, and aldehyde substituents can influence the vibrational frequencies, particularly the low-frequency torsional modes. mdpi.com By comparing experimental spectra with theoretical calculations, such as those from Density Functional Theory (DFT), the most stable conformers and the energy barriers for their interconversion can be determined.

Table 1: Expected Characteristic IR Absorption Frequencies for this compound (based on analogous compounds)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

| Aromatic C-H Stretch | 3100 - 3000 | |

| Aliphatic C-H Stretch (in ethoxy & methoxy) | 2980 - 2850 | |

| Aldehydic C-H Stretch | 2860 - 2800 and 2760 - 2700 | Often appears as a pair of bands. |

| Carbonyl (C=O) Stretch | 1705 - 1685 | Position is influenced by conjugation and substituents. pressbooks.publibretexts.org |

| Aromatic C=C Stretch | 1600 - 1450 | Multiple bands are expected. |

| Alkoxy C-O Stretch | 1300 - 1000 | Asymmetric and symmetric stretches. |

| C-H Bending (out-of-plane) | 900 - 675 | Characteristic of the aromatic substitution pattern. |

X-ray Crystallography for Solid-State Structural Determination of Derivatives and Intermediates

X-ray crystallography provides unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. While the specific crystal structure for this compound is not publicly documented, analysis of closely related structures like 2-methoxybenzaldehyde and other substituted benzaldehydes reveals key insights into the likely solid-state conformation and intermolecular interactions of its derivatives and reaction intermediates. nih.govresearchgate.net

In the solid state, substituted benzaldehydes often exhibit planar or near-planar conformations of the aromatic ring and the aldehyde group. The crystal packing is frequently governed by weak intermolecular interactions, such as C-H···O hydrogen bonds, where the aldehydic hydrogen or aromatic hydrogens interact with the carbonyl oxygen of a neighboring molecule. nih.govresearchgate.net These interactions can lead to the formation of specific supramolecular assemblies, such as chains or layers. nih.govnih.gov

For derivatives of this compound, X-ray crystallography can definitively establish:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule.

Stereochemistry: The absolute configuration of chiral centers if any are introduced during a reaction.

Conformation: The preferred orientation of the ethoxy and methoxy groups relative to the aldehyde and the benzene (B151609) ring.

Intermolecular Interactions: The nature of hydrogen bonding, π–π stacking, and other non-covalent interactions that dictate the crystal packing. nih.govnih.gov

This information is invaluable for understanding reaction mechanisms, as it allows for the definitive characterization of stable intermediates or final products, providing a static snapshot that complements the dynamic information obtained from other spectroscopic methods.

Table 2: Representative Crystallographic Data for Structurally Similar Benzaldehydes

| Compound | Crystal System | Space Group | Key Intermolecular Interactions |

| 2-Hydroxy-4-methoxybenzaldehyde | Monoclinic | P2₁/c | C-H···O |

| 4-Methoxybenzaldehyde | Orthorhombic | P2₁2₁2₁ | C-H···O |

| 4-(4-methoxyphenoxy)benzaldehyde | Monoclinic | P2₁/c | C-H···O, C-H···π |

Data sourced from crystallographic studies of analogous compounds to illustrate typical packing features. researchgate.netnih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Progress Monitoring

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of light in the UV and visible regions. For aromatic compounds like this compound, the spectrum is dominated by transitions involving the π-electrons of the benzene ring and the carbonyl group.

The UV-Vis spectrum of a substituted benzaldehyde (B42025) typically displays two main types of absorption bands:

π → π* Transitions: These are strong absorptions, usually occurring at shorter wavelengths (e.g., ~250 nm for benzaldehyde), and correspond to the excitation of an electron from a π bonding orbital to a π* antibonding orbital. researchgate.net The position and intensity of these bands are sensitive to the substituents on the aromatic ring. The electron-donating ethoxy and methoxy groups are expected to cause a bathochromic (red) shift of these absorptions compared to unsubstituted benzaldehyde.

n → π* Transitions: This is a weaker absorption band occurring at a longer wavelength (e.g., ~280-330 nm) and corresponds to the excitation of a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital. researchgate.net

UV-Vis spectroscopy is a highly effective technique for monitoring reaction progress. If a reaction involving this compound leads to a change in the chromophore (the light-absorbing part of the molecule), this will be reflected in the UV-Vis spectrum. For example, if the aldehyde group is converted to another functional group that alters the conjugation of the system, the position (λmax) and intensity (molar absorptivity, ε) of the absorption bands will change. By monitoring the absorbance at a specific wavelength corresponding to the reactant or product over time, the kinetics of the reaction can be readily determined.

Table 3: Typical Electronic Transitions for Aromatic Aldehydes

| Compound | Transition | Typical λmax (nm) | Solvent |

| Benzaldehyde | π → π | ~248 | Water researchgate.net |

| Benzaldehyde | n → π | ~283 | Water researchgate.net |

| 2-Hydroxy-3-methoxybenzaldehyde | π → π | ~255 | Ethanol (B145695) |

| 2-Hydroxy-3-methoxybenzaldehyde | n → π | ~325 | Ethanol |

Data from benzaldehyde and o-vanillin are used to illustrate the expected electronic transitions. nist.gov

Structure Activity Relationship Sar Studies of 2 Ethoxy 6 Methoxybenzaldehyde Derivatives Emphasis on Structural Modification and Chemical Properties

Systematic Modification of the Aldehyde Group and its Impact on Reactivity

The aldehyde group in 2-Ethoxy-6-methoxybenzaldehyde is a primary site for chemical transformations, and its systematic modification can profoundly affect the molecule's reactivity and lead to a diverse range of derivatives. Common reactions targeting the aldehyde functionality include condensation, oxidation, reduction, and addition reactions.

The Knoevenagel condensation, for instance, involves the reaction of the aldehyde with an active methylene (B1212753) compound. This reaction is a cornerstone in carbon-carbon bond formation. For example, the reaction of 2-methoxybenzaldehyde (B41997) with thiobarbituric acid in the presence of a piperidine (B6355638) catalyst yields a conjugated enone, demonstrating a typical Knoevenagel condensation pathway. wikipedia.org Such modifications transform the aldehyde into a larger, more conjugated system, which alters its electronic properties and potential for subsequent reactions.

Another significant modification is the Wittig reaction, which converts the aldehyde into an alkene. This reaction utilizes a phosphorus ylide to replace the carbonyl oxygen with a carbon-containing substituent. wpmucdn.com The geometry of the resulting alkene can be influenced by the nature of the ylide and the reaction conditions. The Horner-Wadsworth-Emmons reaction, a variation of the Wittig reaction, is also commonly employed and often favors the formation of (E)-alkenes.

Furthermore, the aldehyde group can be converted into other functional groups such as hydrazones through condensation with hydrazines. asianpubs.orgdergipark.org.tr Hydrazones are valuable intermediates in organic synthesis and can exhibit a range of biological activities. The formation of an azine by reacting 2-hydroxy-3-methoxybenzaldehyde with hydrazine hydrate is an example of such a transformation. asianpubs.org

The reactivity of the aldehyde in this compound can also be explored through reactions like the Cannizzaro reaction, particularly in its crossed variant. stackexchange.comquora.com Since this compound lacks α-hydrogens, it can undergo disproportionation in the presence of a strong base to yield the corresponding alcohol and carboxylic acid. In a crossed Cannizzaro reaction with a more reactive aldehyde like formaldehyde (B43269), this compound would be preferentially reduced to the corresponding benzyl (B1604629) alcohol. stackexchange.comquora.com

Table 1: Examples of Aldehyde Group Modifications and Their Impact on Reactivity

| Reaction Type | Reagents | Product Type | Impact on Reactivity |

| Knoevenagel Condensation | Active methylene compound (e.g., malonic acid derivatives), base catalyst | α,β-unsaturated carbonyl compound | Extends conjugation, introduces new reactive sites |

| Wittig Reaction | Phosphorus ylide | Alkene | Converts carbonyl to a C=C double bond, allows for chain elongation |

| Hydrazone Formation | Hydrazine or substituted hydrazines | Hydrazone | Introduces a C=N-N moiety, useful for further functionalization or as a ligand |

| Crossed Cannizzaro Reaction | Formaldehyde, strong base | Benzyl alcohol | Selective reduction of the aldehyde to an alcohol |

Exploration of Substituent Effects on the Aromatic Ring (e.g., Electronic, Steric)

The electronic and steric effects of substituents on the aromatic ring of this compound play a critical role in directing the regioselectivity and modulating the rate of electrophilic aromatic substitution reactions. The existing ethoxy and methoxy (B1213986) groups are both ortho, para-directing and activating due to their ability to donate electron density to the benzene (B151609) ring via resonance.

In this compound, the positions ortho and para to each alkoxy group are already substituted or sterically hindered. The C4 position is para to the ethoxy group and ortho to the methoxy group, making it the most likely site for electrophilic attack, provided that steric hindrance from the adjacent groups does not impede the approach of the electrophile. The C3 and C5 positions are meta to the ethoxy and methoxy groups, respectively, and are therefore less favored for substitution.

The introduction of additional substituents on the aromatic ring can further modify the reactivity. Electron-donating groups (EDGs) at the C4 position would further activate the ring towards electrophilic substitution, while electron-withdrawing groups (EWGs) would deactivate it. The nature of the substituent also influences the physical and chemical properties of the resulting derivative, such as its acidity, basicity, and spectroscopic characteristics.

For instance, the introduction of a nitro group (an EWG) at the C4 position would decrease the electron density of the aromatic ring, making it less susceptible to further electrophilic attack. Conversely, an amino group (a strong EDG) at the same position would significantly increase the ring's reactivity.

Table 2: Predicted Effects of Substituents at the C4 Position of this compound on Electrophilic Aromatic Substitution

| Substituent at C4 | Electronic Effect | Predicted Impact on Reactivity |

| -NO₂ | Electron-withdrawing | Deactivating |

| -CN | Electron-withdrawing | Deactivating |

| -COCH₃ | Electron-withdrawing | Deactivating |

| -Cl | Electron-withdrawing (inductive), Electron-donating (resonance) | Weakly deactivating |

| -CH₃ | Electron-donating | Activating |

| -NH₂ | Strongly electron-donating | Strongly activating |

| -OH | Strongly electron-donating | Strongly activating |

Alteration of Ether Linkages and their Influence on Synthetic Accessibility and Chemical Behavior

Modification of the ethoxy and methoxy ether linkages in this compound can influence the compound's stability, solubility, and synthetic accessibility. The synthesis of analogs with different alkoxy groups can be achieved through Williamson ether synthesis, starting from the corresponding dihydroxybenzaldehyde.

The preparation of various 2-alkoxy-6-methoxybenzaldehydes has been reported, demonstrating the feasibility of altering these ether linkages. semanticscholar.org For example, starting from 2-hydroxy-6-methoxybenzaldehyde (B112916), a variety of alkyl and benzyl ethers can be synthesized. semanticscholar.org The choice of the alkyl or aryl group can impact the steric environment around the aldehyde and the electronic properties of the aromatic ring.

Cleavage of the ether linkages, particularly the methoxy group, can be achieved under specific conditions. For instance, treatment with aluminum chloride can selectively cleave one of the methoxy groups in 2,6-dimethoxyphenol. nih.gov This selective dealkylation provides a route to catecholic derivatives, which can then be further functionalized. The relative ease of cleavage of the ethoxy versus the methoxy group would depend on the specific reagents and reaction conditions employed.

Table 3: Influence of Ether Linkage Alteration on Chemical Properties

| Ether Linkage Modification | Synthetic Method | Potential Impact on Chemical Behavior |

| Replacement of ethoxy with a longer alkyl chain | Williamson ether synthesis | Increased lipophilicity, potential for altered solubility |

| Replacement of ethoxy with a benzyloxy group | Williamson ether synthesis | Increased steric hindrance, potential for debenzylation reactions |

| Selective cleavage of the methoxy group | Treatment with Lewis acids (e.g., AlCl₃) | Formation of a phenolic hydroxyl group, increased acidity and potential for hydrogen bonding |

| Replacement of methoxy with an ethoxy group | Multi-step synthesis from a dihydroxy precursor | Symmetrical dialkoxybenzaldehyde, potentially altered reactivity due to symmetry |

Computational SAR Modeling for Predicting Chemical Reactivity or Synthetic Outcomes

Computational modeling provides a powerful tool for predicting the chemical reactivity and synthetic outcomes of this compound derivatives. Density Functional Theory (DFT) calculations can be employed to study the electronic structure, molecular geometry, and vibrational frequencies of the parent molecule and its derivatives. nih.govresearchgate.net

Such studies can elucidate the effects of substituents on the electronic properties of the aromatic ring and the reactivity of the aldehyde group. For example, DFT calculations on para-substituted benzaldehydes have been used to quantify the electron-donating effects of substituents and correlate them with the rotational barrier of the formyl group. researchgate.net Similar computational analyses could be applied to this compound to predict how different substituents on the ring would modulate the electrophilicity of the carbonyl carbon.

Furthermore, computational models can be used to investigate reaction mechanisms and predict the feasibility of different synthetic pathways. For instance, the transition states of various reactions involving the aldehyde group can be calculated to determine the activation energies and predict the major products. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models, while often used in the context of biological activity, can also be adapted to predict chemical properties and reactivity. By building a dataset of this compound derivatives with known properties, a QSAR model could be developed to predict the properties of new, unsynthesized analogs. This approach can guide synthetic efforts by prioritizing compounds with desired characteristics. Computational analysis of substituent effects on the proton affinity and gas-phase basicity of related molecules can also provide insights into the reactivity of this compound derivatives. nih.govnih.gov

Table 4: Applications of Computational SAR Modeling for this compound Derivatives

| Computational Method | Predicted Property/Outcome | Relevance to SAR |